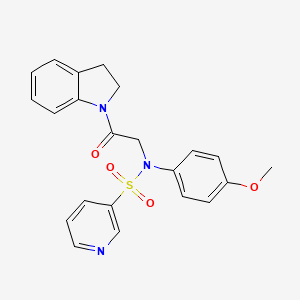![molecular formula C11H16ClNO2 B2994599 2-Chloro-1-[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine]-1'-yl]ethanone CAS No. 2411184-33-1](/img/structure/B2994599.png)
2-Chloro-1-[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine]-1'-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine]-1'-yl]ethanone is a complex organic compound with unique chemical properties, often utilized in various scientific research fields. This compound is notable for its spirocyclic structure, which is a key feature contributing to its distinctive reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine]-1'-yl]ethanone can be achieved through several synthetic routes, typically involving the following steps:
Initial cyclization: The initial stage involves the formation of the spirocyclic core, which can be achieved via a [3+2] cycloaddition reaction. Reactants typically include a suitable piperidine derivative and an oxabicyclic precursor.
Chlorination: Post cyclization, the compound undergoes chlorination at a strategic position, often using reagents such as thionyl chloride or phosphorus pentachloride under controlled temperature conditions.
Purification: The resulting compound is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow techniques to ensure high yield and purity. Key parameters such as temperature, pressure, and reactant concentration are tightly controlled. Catalytic processes may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-Chloro-1-[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine]-1'-yl]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: It readily undergoes nucleophilic substitution reactions, often involving reagents like sodium azide or potassium cyanide, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in the formation of oxidized analogs.
Reduction Reactions: It also undergoes reduction reactions, typically using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, typically in anhydrous solvents at temperatures ranging from 0°C to room temperature.
Oxidation: Potassium permanganate, chromium trioxide in acidic or basic media, at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst, under atmospheric or slightly elevated pressures.
Major Products
From Substitution: Azido and cyano derivatives.
From Oxidation: Oxidized analogs with additional oxygen functionalities.
From Reduction: Reduced forms with fewer chlorine or oxygen atoms.
Scientific Research Applications
2-Chloro-1-[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine]-1'-yl]ethanone has significant applications in various fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules due to its versatile reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a candidate for drug development, particularly in the synthesis of spirocyclic pharmaceuticals.
Industry: Utilized in the manufacturing of specialty chemicals and advanced materials, given its unique structural properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. It may inhibit or activate enzymes, modulate receptor activities, or interact with DNA/RNA sequences, depending on the context of its application. The spirocyclic structure allows for unique binding interactions, contributing to its specificity and efficacy in various biological systems.
Comparison with Similar Compounds
Compared to other spirocyclic compounds, 2-Chloro-1-[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine]-1'-yl]ethanone is unique due to its chlorinated ethanone side chain. This feature grants it distinct reactivity patterns and applications.
Similar Compounds
Spiro[2.4]heptane derivatives: Possess similar core structures but lack the specific chlorinated and piperidine functionalities.
Spirooxindoles: Share the spirocyclic feature but differ significantly in their chemical reactivity and applications.
Spiropiperidines: Similar in having spirocyclic piperidine rings, yet with different substituents leading to varied chemical and biological properties.
Conclusion
This compound is a compound of considerable interest in scientific research due to its unique structure and diverse applications. Its synthesis, reactivity, and applications make it a valuable compound in multiple scientific and industrial fields.
Properties
IUPAC Name |
2-chloro-1-[(1S,5R)-spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine]-1'-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c12-5-10(14)13-3-1-2-11(7-13)9-4-8(9)6-15-11/h8-9H,1-7H2/t8-,9-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKKYLAXKIIRSV-HBEAOTSJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)CCl)C3CC3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CN(C1)C(=O)CCl)[C@H]3C[C@H]3CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
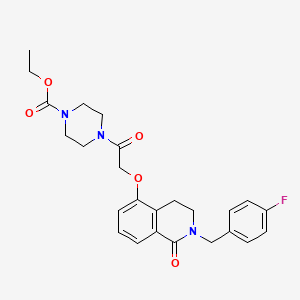

![(2Z,5Z)-5-[(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methylidene]-2-(3,3-dimethyl-2-oxobutylidene)-1,3-thiazolidin-4-one](/img/structure/B2994520.png)
![Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride](/img/structure/B2994521.png)
![[2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2994522.png)
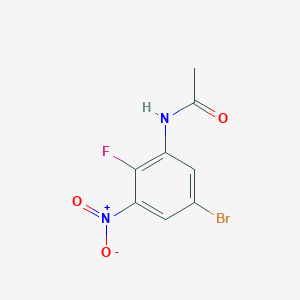
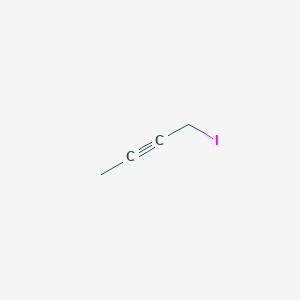
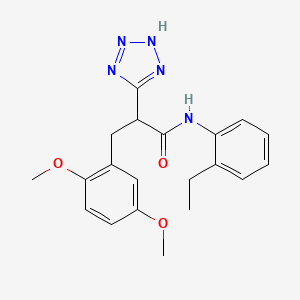
![1-[4-[(1-Methylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2994528.png)

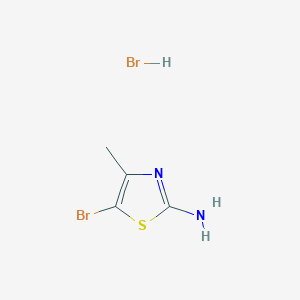
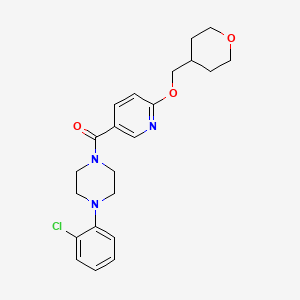
![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2994534.png)
